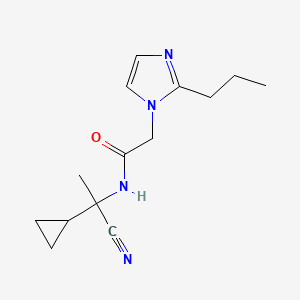![molecular formula C15H19NO4S B2940804 (E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid CAS No. 327094-03-1](/img/structure/B2940804.png)
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPS is a small molecule that was first synthesized by researchers at the University of Oxford in 2009. It has since been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. MPS has shown promise as a potential therapeutic agent for cancer treatment, as well as a tool for studying CAIX function in vitro and in vivo.
Mecanismo De Acción
MPS works by binding to the active site of CAIX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. MPS has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
MPS has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit CAIX activity, decrease the pH of the tumor microenvironment, and induce apoptosis in cancer cells. MPS has also been shown to decrease the expression of genes involved in tumor growth and metastasis, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPS has several advantages as a tool for studying CAIX function in vitro and in vivo. It is a potent inhibitor of CAIX activity, which allows for the investigation of the enzyme's role in cancer cells. MPS is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPS has some limitations as a tool for studying CAIX. It is a small molecule that may not accurately reflect the complex interactions between CAIX and other proteins in cancer cells. Additionally, MPS has not yet been tested in clinical trials, so its potential as a therapeutic agent is still uncertain.
Direcciones Futuras
There are several future directions for research on MPS and its potential as a therapeutic agent for cancer treatment. One area of research is the development of more potent and selective CAIX inhibitors. Another area of research is the investigation of the synergistic effects of MPS with other anti-cancer agents. Additionally, the development of MPS analogs with improved pharmacokinetic properties may lead to more effective cancer treatments. Finally, the use of MPS as a tool for studying CAIX function in vivo may lead to a better understanding of the role of this enzyme in cancer cells.
Métodos De Síntesis
The synthesis of MPS is a multi-step process that involves several chemical reactions. The first step is the synthesis of 4-methyl-3-(piperidine-1-sulfonyl)phenylboronic acid, which is then coupled with ethyl 3-bromoacrylate to form MPS. The final product is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
MPS has been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. It has been shown to inhibit CAIX activity in vitro and in vivo, which can lead to a decrease in tumor growth and metastasis. MPS has also been used as a tool to study the function of CAIX in cancer cells, as well as its potential as a therapeutic target.
Propiedades
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


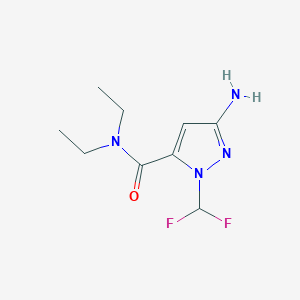
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
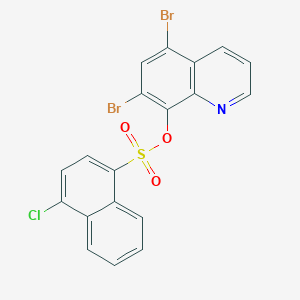

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
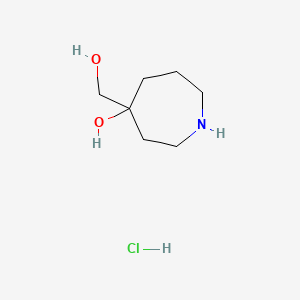
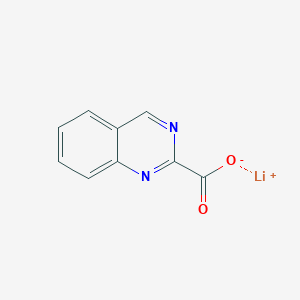

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)

